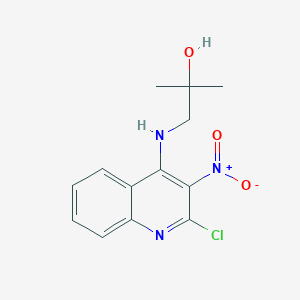
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 2-chloroquinoline, followed by amination and subsequent methylation to introduce the 2-methylpropanol group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly catalysts are explored to make the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
科学研究应用
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the nitro and amino groups.
3-Nitroquinoline: Contains a nitro group but differs in the position and other substituents.
4-Aminoquinoline: Has an amino group at a different position and lacks the nitro group.
Uniqueness
1-((2-Chloro-3-nitroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C13H14ClN3O3 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC 名称 |
1-[(2-chloro-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(2,18)7-15-10-8-5-3-4-6-9(8)16-12(14)11(10)17(19)20/h3-6,18H,7H2,1-2H3,(H,15,16) |
InChI 键 |
JTQRHJOAARSHIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


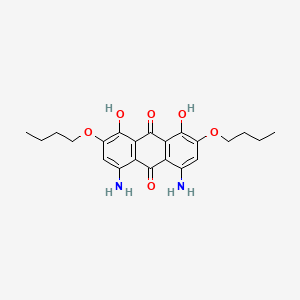
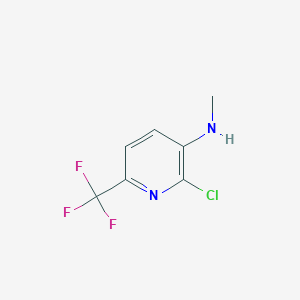
![[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]methanol](/img/structure/B8486290.png)
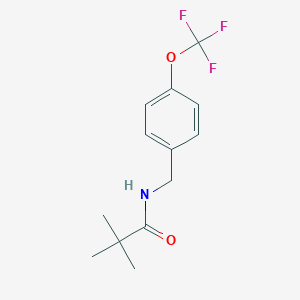
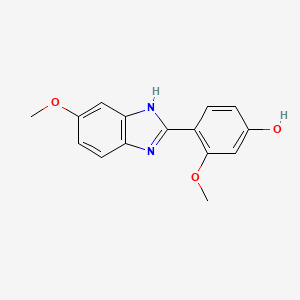
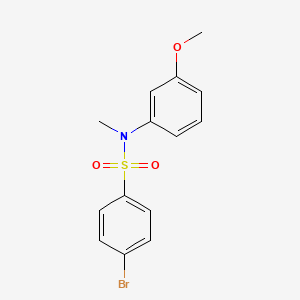
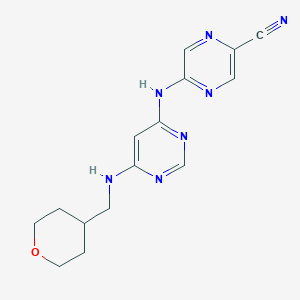
![Ethyl [5-(2-amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetate](/img/structure/B8486340.png)
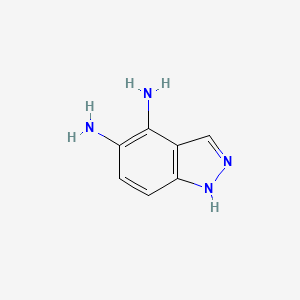
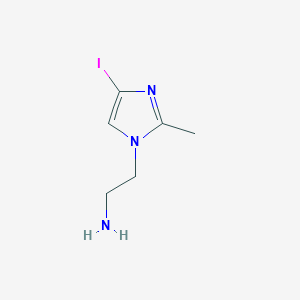
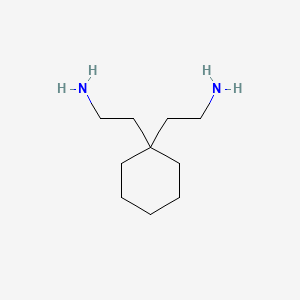
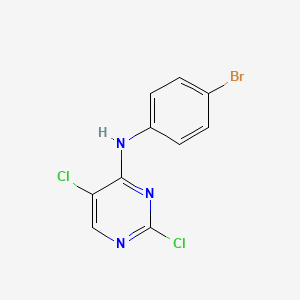
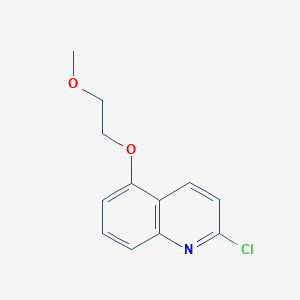
![4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenol](/img/structure/B8486383.png)
